Superior Antileukemic Potency: Anticancer Agent 44 vs. Lead Analog 2b and Doxorubicin in Jurkat T-Cells
Anticancer agent 44 (compound 2a) exhibits 5.4-fold higher antiproliferative activity against human T-leukemia Jurkat cells compared to its closest structural analog compound 2b, and also surpasses the clinical benchmark doxorubicin in this cell line . This differentiation is critical for leukemia-focused research programs requiring maximal potency in lymphoid malignancy models [1].
| Evidence Dimension | GI50 (50% growth inhibition concentration) |
|---|---|
| Target Compound Data | 3.40 µM |
| Comparator Or Baseline | Compound 2b: 18.30 µM; Doxorubicin: 15.50 µM |
| Quantified Difference | 5.4× more potent than 2b; 4.6× more potent than doxorubicin |
| Conditions | Jurkat human T-leukemia cells, 72-hour exposure, MTT assay |
Why This Matters
For leukemia research programs, selecting compound 2a provides a 5.4-fold potency advantage over its nearest analog and a 4.6-fold advantage over doxorubicin, enabling lower effective concentrations and potentially reduced off-target effects in experimental systems.
- [1] Finiuk N, et al. Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation. Eur J Med Chem. 2022;238:114422. Abstract: Jurkat cells were the most sensitive to 2a and 2b. View Source
